
acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol is a compound that combines the properties of acetic acid and a cyclohexadiene diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexa-3,5-diene-1,2-diol is a diol with two hydroxyl groups attached to a cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of cyclohexa-3,5-diene using a suitable oxidizing agent, followed by the esterification of the resulting diol with acetic acid. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include diketones, cyclohexane derivatives, and various substituted cyclohexadiene compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the acetic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-3,5-diene-1,2-diol: Lacks the acetic acid moiety, resulting in different chemical properties.
Acetic acid: A simple carboxylic acid without the cyclohexadiene structure.
1,2-Cyclohexanediol: A saturated diol with different reactivity compared to the diene diol.
Uniqueness
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol is unique due to the combination of the acetic acid and cyclohexadiene diol structures
Eigenschaften
CAS-Nummer |
64288-00-2 |
|---|---|
Molekularformel |
C10H16O6 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H8O2.2C2H4O2/c7-5-3-1-2-4-6(5)8;2*1-2(3)4/h1-8H;2*1H3,(H,3,4)/t5-,6-;;/m1../s1 |
InChI-Schlüssel |
TYTNWLBHUMKIDF-BNTLRKBRSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.C1=C[C@H]([C@@H](C=C1)O)O |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


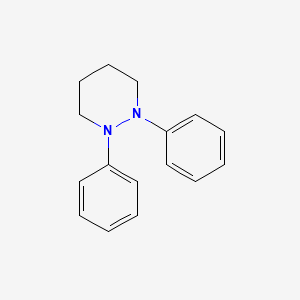
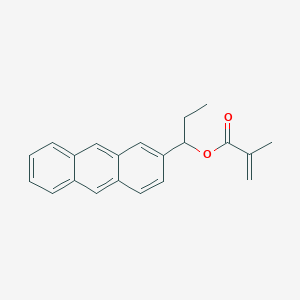
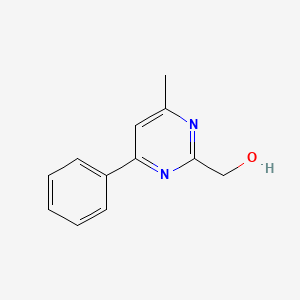

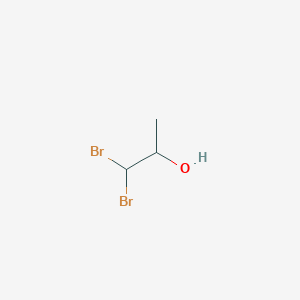
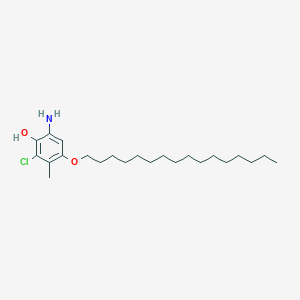
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)

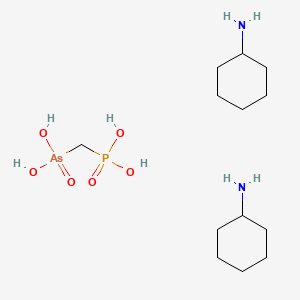


![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
